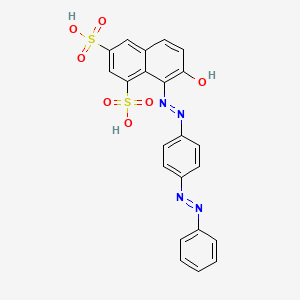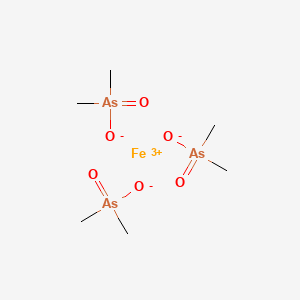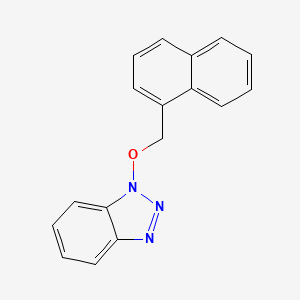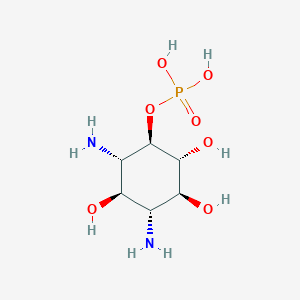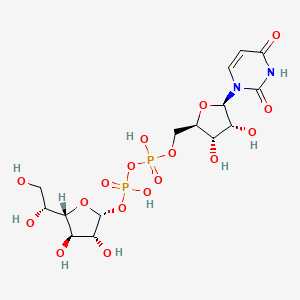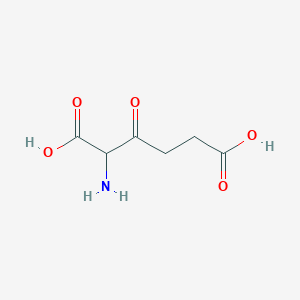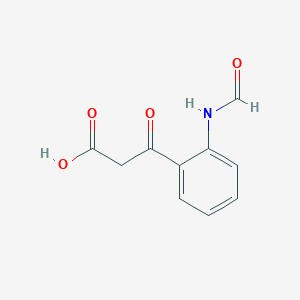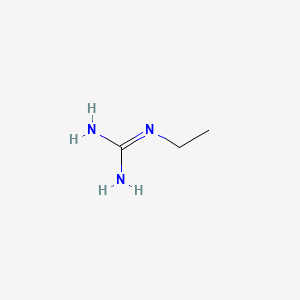
N-Éthylguanidine
Vue d'ensemble
Description
N-Ethylguanidine, also known as N-Ethylguanidine, is a useful research compound. Its molecular formula is C3H9N3 and its molecular weight is 87.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Ethylguanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Ethylguanidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse Chimique
L'N-Éthylguanidine est utilisée dans des études de synthèse chimique . Elle sert de réactif dans la synthèse de divers composés, contribuant au développement de nouveaux matériaux et substances .
Études d'Analyse Thermique
Ce composé est également utilisé dans des études d'analyse thermique . L'analyse thermique est une branche de la science des matériaux où les propriétés des matériaux sont étudiées à mesure qu'elles changent avec la température.
Synthèse des 3-Éthyl-6-méthyl-isocytosines
Le sulfate d'this compound est utilisé comme réactif dans la synthèse des 3-Éthyl-6-méthyl-isocytosines . Ces composés ont des applications potentielles dans le domaine de la chimie médicinale.
Études de Biosynthèse
Le groupe guanidine dans l'this compound joue un rôle crucial dans la biosynthèse des métabolites secondaires . Ces métabolites comprennent des peptides non ribosomiques, des alcaloïdes, des terpènes portant de la guanidine, des polykétides et des dérivés de l'acide shikimique provenant de sources naturelles .
Pharmacologie
Les composés guanidine, y compris l'this compound, se trouvent dans une variété de produits naturels pharmacologiquement actifs . Ils sont impliqués dans la production de toxines et d'autres substances biologiquement actives.
Recherche Neurologique
L'this compound a été utilisée dans la recherche neurologique, en particulier dans des études examinant les canaux ioniques activés par l'acétylcholine dans les myoballes de poulet .
Safety and Hazards
N-Ethylguanidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
Orientations Futures
Mécanisme D'action
Target of Action
N-Ethylguanidine, also known as 1-Ethylguanidine, is a guanidine derivative . Guanidines are compounds containing a guanidine moiety, with the general structure (R1R2N)(R3R4N)C=N-R5 . The primary targets of guanidine derivatives are often post-ganglionic adrenergic nerves . These nerves play a crucial role in the sympathetic nervous system, which is part of the body’s autonomic nervous system that controls various involuntary functions.
Mode of Action
Guanidine derivatives, such as N-Ethylguanidine, act by inhibiting selectively transmission in post-ganglionic adrenergic nerves . They are believed to act mainly by preventing the release of norepinephrine at nerve endings and cause depletion of norepinephrine in peripheral sympathetic nerve terminals as well as in tissues . This inhibition of norepinephrine release can lead to various physiological changes, depending on the specific location and function of the affected nerves.
Analyse Biochimique
Biochemical Properties
N-Ethylguanidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to form hydrogen bonds and exhibit high basicity, which allows it to participate in various biochemical pathways . N-Ethylguanidine interacts with acetylcholine-activated ionic channels in chick myoballs, affecting their function . Additionally, it is involved in the inhibition of certain enzymes, which can alter metabolic pathways and cellular functions.
Cellular Effects
N-Ethylguanidine has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, N-Ethylguanidine affects the acetylcholine-activated ionic channels in chick myoballs, which can impact muscle contraction and other cellular activities . Its interaction with these channels suggests that it may play a role in modulating cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of N-Ethylguanidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. N-Ethylguanidine binds to specific sites on enzymes and proteins, altering their activity and function . This binding can lead to the inhibition of certain enzymes, which in turn affects metabolic pathways and cellular processes. Additionally, N-Ethylguanidine can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Ethylguanidine can change over time. Studies have shown that N-Ethylguanidine is relatively stable, but it can degrade under certain conditions, leading to changes in its activity and function . Long-term exposure to N-Ethylguanidine in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of N-Ethylguanidine vary with different dosages in animal models. At low doses, N-Ethylguanidine can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
N-Ethylguanidine is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . It can inhibit certain enzymes, leading to changes in the production and utilization of metabolites. This can affect overall cellular metabolism and energy production.
Transport and Distribution
N-Ethylguanidine is transported and distributed within cells and tissues through specific transporters and binding proteins . These transporters facilitate the movement of N-Ethylguanidine across cell membranes, allowing it to reach its target sites. The distribution of N-Ethylguanidine within cells can affect its localization and accumulation, influencing its activity and function.
Subcellular Localization
The subcellular localization of N-Ethylguanidine is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization allows N-Ethylguanidine to interact with specific biomolecules and participate in cellular processes effectively.
Propriétés
IUPAC Name |
2-ethylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3/c1-2-6-3(4)5/h2H2,1H3,(H4,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWLVUBYGUZFKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
19341-54-9 (hydrochloride), 3482-86-8 (sulfate[2:1]) | |
| Record name | N-Ethylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10198306 | |
| Record name | N-Ethylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503-69-5 | |
| Record name | N-Ethylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




